molecular formula C12H14BrNO2 B13113112 Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13113112
M. Wt: 284.15 g/mol
InChI Key: MTPGTGKQVPJNAH-ZJUUUORDSA-N
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Description

Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is an organic compound with the molecular formula C12H14BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or phenyl derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, serving as an intermediate in various synthetic pathways.

    Biological Studies: It is used in studies to understand the biological activity of pyrrolidine derivatives and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the pyrrolidine ring can contribute to the overall three-dimensional structure, facilitating interactions with active sites. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
  • Trans-methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate
  • Trans-methyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate

Uniqueness

Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen or alkyl substituents. This can lead to differences in biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl (3R,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m1/s1

InChI Key

MTPGTGKQVPJNAH-ZJUUUORDSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2Br

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

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